molecular formula C9H15BrN2O B3012892 4-bromo-5-(isobutoxymethyl)-1-methyl-1H-pyrazole CAS No. 1856042-60-8

4-bromo-5-(isobutoxymethyl)-1-methyl-1H-pyrazole

Cat. No. B3012892
CAS RN: 1856042-60-8
M. Wt: 247.136
InChI Key: YMEUMNRRVJFUII-UHFFFAOYSA-N
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Description

4-bromo-5-(isobutoxymethyl)-1-methyl-1H-pyrazole, also known as BrIMPy, is a chemical compound with potential applications in scientific research. It belongs to the class of pyrazole derivatives and is synthesized through a multistep process.

Scientific Research Applications

Synthesis and Chemical Properties

4-Bromo-5-(isobutoxymethyl)-1-methyl-1H-pyrazole and related compounds serve as key intermediates in organic synthesis, particularly in the preparation of various pyrazole derivatives. These compounds are explored for their potential in synthesizing novel chemical entities with diverse biological activities. For instance, novel pyridyl–pyrazole-3-one derivatives have been synthesized, showing selective cytotoxicity against certain tumor cell lines without affecting normal human liver cells, indicating potential for cancer treatment research (Huang et al., 2017). Additionally, brominated trihalomethylenones, closely related to the target compound, have been utilized as versatile precursors in the synthesis of various pyrazole derivatives, showcasing the broad applicability of such compounds in chemical synthesis (Martins et al., 2013).

Biological Activities

Research on similar bromo-substituted pyrazole compounds has demonstrated a range of biological activities, which may provide insights into the potential applications of 4-bromo-5-(isobutoxymethyl)-1-methyl-1H-pyrazole. For example, N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives have shown notable analgesic activity, alongside moderate hypotensive, bradycardiac, anti-inflammatory, and infiltration anesthesia effects in various animal models (Bondavalli et al., 1988). This highlights the therapeutic potential of bromo-substituted pyrazoles in developing new analgesic and anti-inflammatory agents.

Mechanism of Action

The mechanism of action of “4-bromo-5-(isobutoxymethyl)-1-methyl-1H-pyrazole” is not known .

Future Directions

The future directions for the study of “4-bromo-5-(isobutoxymethyl)-1-methyl-1H-pyrazole” are not clear due to the limited information available .

properties

IUPAC Name

4-bromo-1-methyl-5-(2-methylpropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrN2O/c1-7(2)5-13-6-9-8(10)4-11-12(9)3/h4,7H,5-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEUMNRRVJFUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC1=C(C=NN1C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-5-(isobutoxymethyl)-1-methyl-1H-pyrazole

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